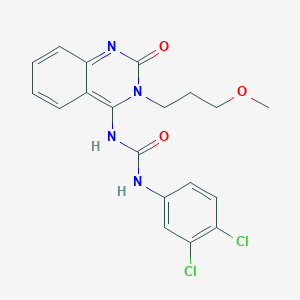
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane, also known as sodium aurothiosulfate, is an inorganic compound with the molecular formula AuH2Na3O6S4+. It is a coordination complex of gold and thiosulfate ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane typically involves the reaction of gold salts with sodium thiosulfate in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{Au}^{3+} + 3 \text{Na}_2\text{S}_2\text{O}_3 \rightarrow \text{Na}_3[\text{Au}(\text{S}_2\text{O}_3)_2] ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different gold complexes.
Reduction: It can be reduced to elemental gold under specific conditions.
Substitution: The thiosulfate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different gold complexes, while reduction can produce elemental gold .
Wissenschaftliche Forschungsanwendungen
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles and other gold-based compounds.
Biology: Employed in biological studies for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as rheumatoid arthritis and certain cancers.
Industry: Utilized in electroplating and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane involves its interaction with biological molecules and cellular components. The compound can bind to proteins and enzymes, altering their function and activity. In antimicrobial applications, it disrupts the cell membrane and inhibits essential cellular processes, leading to cell death. In anticancer applications, it induces apoptosis and inhibits tumor growth by targeting specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium aurothiomalate: Another gold-based compound used in the treatment of rheumatoid arthritis.
Sodium aurothioglucose: Similar therapeutic applications as sodium aurothiomalate.
Gold nanoparticles: Widely studied for their unique properties and applications in medicine and industry.
Uniqueness
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane is unique due to its specific coordination complex structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with thiosulfate ligands makes it particularly useful in various applications.
Eigenschaften
Molekularformel |
AuH2Na3O6S4+ |
|---|---|
Molekulargewicht |
492.2 g/mol |
IUPAC-Name |
trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/Au.3Na.2H2O3S2/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q;3*+1;;/p-2 |
InChI-Schlüssel |
UCGZDNYYMDPSRK-UHFFFAOYSA-L |
Kanonische SMILES |
OS(=O)(=S)[O-].OS(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


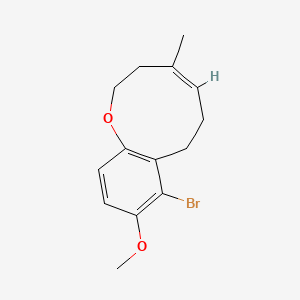
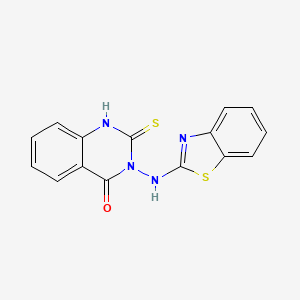
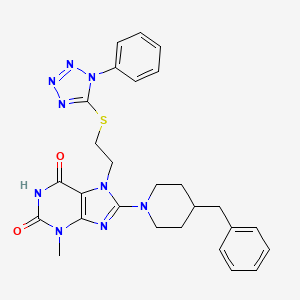
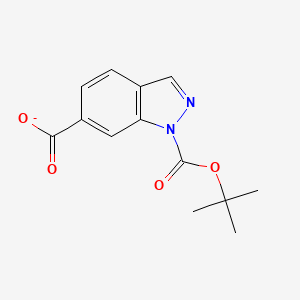
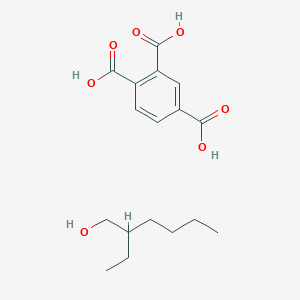
![(E)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-propoxymethanimine](/img/structure/B14112044.png)
![Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)-](/img/structure/B14112048.png)
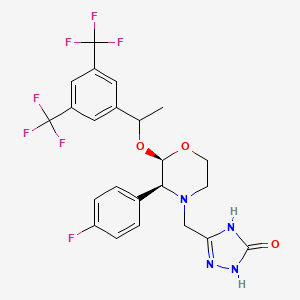

![3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112063.png)
![3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14112071.png)
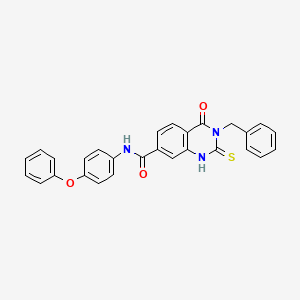
![3-(2-methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14112106.png)
